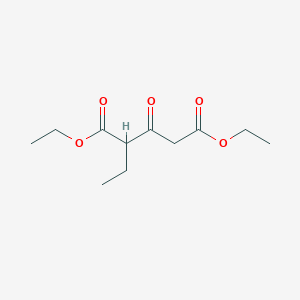
Diethyl 2-ethyl-3-oxopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-ethyl-3-oxopentanedioate is an organic compound that belongs to the class of esters It is a derivative of pentanedioic acid and is characterized by the presence of two ethyl ester groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-ethyl-3-oxopentanedioate can be synthesized through the esterification of 2-ethyl-3-oxopentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-ethyl-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: 2-ethyl-3-oxopentanedioic acid.
Reduction: Diethyl 2-ethyl-3-hydroxypentanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-ethyl-3-oxopentanedioate is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of diethyl 2-ethyl-3-oxopentanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-oxopentanedioate: Similar structure but lacks the ethyl group at the second position.
Diethyl acetonedicarboxylate: Similar ester groups but with a different carbon skeleton.
Uniqueness
Diethyl 2-ethyl-3-oxopentanedioate is unique due to the presence of the ethyl group at the second position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more suitable for specific synthetic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
16631-50-8 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
diethyl 2-ethyl-3-oxopentanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-8(11(14)16-6-3)9(12)7-10(13)15-5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
KSDRQHZHLYFLMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)CC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















